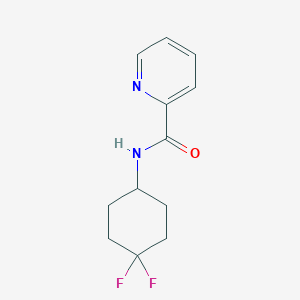

N-(4,4-difluorocyclohexyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-12(14)6-4-9(5-7-12)16-11(17)10-3-1-2-8-15-10/h1-3,8-9H,4-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIFADNGSPEZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=N2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4,4 Difluorocyclohexyl Picolinamide and Analogues

Retrosynthetic Analysis of N-(4,4-difluorocyclohexyl)picolinamide

A retrosynthetic analysis of the target molecule, this compound (I), logically disconnects the amide bond, which is the most synthetically tractable linkage to form in the final step. This disconnection yields two primary building blocks: picolinic acid (II) or an activated derivative, and 4,4-difluorocyclohexylamine (III).

Further deconstruction of the fluorinated amine (III) leads to the precursor 4,4-difluorocyclohexanone (B151909) (IV). This ketone can be synthesized from commercially available starting materials, such as 1,4-cyclohexanedione, through a gem-difluorination reaction. This retrosynthetic approach highlights the key bond formations and strategic intermediates necessary for the synthesis of the target compound.

Convergent and Linear Synthetic Pathways to the Core this compound Structure

Both convergent and linear synthetic strategies can be employed for the preparation of this compound.

Amide Bond Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between picolinic acid and 4,4-difluorocyclohexylamine. Several well-established methods can be employed for this transformation.

One common approach is the activation of the carboxylic acid group of picolinic acid. This can be achieved by converting it to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting picolinoyl chloride is then reacted with 4,4-difluorocyclohexylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the HCl generated.

Alternatively, a wide array of peptide coupling reagents can be utilized to facilitate the amide bond formation directly from the carboxylic acid and the amine. researchgate.net These reagents are often preferred due to their milder reaction conditions and reduced side reactions. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govluxembourg-bio.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| Thionyl Chloride (SOCl₂) | None | DCM, Toluene (B28343) | Forms acyl chloride in situ; can be harsh for sensitive substrates. |

| EDC | HOBt, DMAP | DCM, DMF | Water-soluble carbodiimide (B86325); byproducts are easily removed. |

| DCC | HOBt | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| HATU | DIPEA | DMF, NMP | High coupling efficiency, even for hindered amines. |

Functionalization and Derivatization of the Picolinamide (B142947) Core

The picolinamide core offers opportunities for further functionalization to generate analogues of the parent compound. The pyridine (B92270) ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated with an electron-withdrawing group or through N-oxide formation. nih.gov C-H functionalization of the pyridine ring has also emerged as a powerful tool for introducing substituents at various positions. nih.govrsc.org For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at specific positions on the pyridine ring of a pre-formed picolinamide. nih.gov

Preparation of Key Intermediates and Building Blocks

Synthesis of 4,4-Difluorocyclohexylamine Derivatives

The synthesis of 4,4-difluorocyclohexylamine is a key step in the convergent approach. A common and effective method is the reductive amination of 4,4-difluorocyclohexanone. This one-pot reaction involves treating the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), in the presence of a reducing agent.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination due to its selectivity for the iminium ion intermediate over the ketone starting material. Other suitable reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), which is often milder and more convenient to handle, or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Table 2: Representative Synthetic Route for 4,4-Difluorocyclohexylamine

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

| 1 | 1,4-Cyclohexanedione monoethylene ketal | Diethylaminosulfur trifluoride (DAST), CH₂Cl₂ | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | 85 |

| 2 | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane | Aqueous HCl, Acetone | 4,4-Difluorocyclohexanone | 95 |

| 3 | 4,4-Difluorocyclohexanone | NH₄OAc, NaBH₃CN, Methanol | 4,4-Difluorocyclohexylamine | 70 |

Picolinic Acid Derivatives and Reactive Equivalents

The synthesis of this compound fundamentally involves the formation of an amide bond between the picolinic acid moiety and the 4,4-difluorocyclohexylamine moiety. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the activation of the picolinic acid. This is typically achieved by converting the carboxylic acid into a more reactive equivalent.

One of the most common strategies is the conversion of picolinic acid to picolinoyl chloride . This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, treating picolinic acid with thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), yields the highly reactive picolinoyl chloride. This acid chloride can then readily react with 4,4-difluorocyclohexylamine, usually in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

Another approach involves the use of amide coupling reagents . These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. A variety of such reagents are available, each with its own advantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective for amide bond formation. The choice of coupling reagent and reaction conditions can be critical in optimizing the yield and purity of the final product.

The general reaction scheme for the amide coupling can be represented as follows:

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| Picolinic Acid | 4,4-difluorocyclohexylamine | Coupling Agent (e.g., HATU, DIPEA) | This compound |

| Picolinoyl Chloride | 4,4-difluorocyclohexylamine | Base (e.g., Triethylamine) | This compound |

Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process introduces several critical considerations. nih.govacs.org The primary goals of scale-up are to ensure safety, cost-effectiveness, and consistent product quality.

Reagent Selection and Cost: The choice of reagents becomes paramount on a larger scale. While highly efficient, some coupling reagents used in laboratory-scale synthesis, such as HATU, can be prohibitively expensive for industrial production. acs.org Therefore, alternative, more economical methods are often sought. The use of thionyl chloride to form the acid chloride is a classic example of a cost-effective activation method suitable for large-scale production. However, the handling of corrosive and hazardous materials like thionyl chloride requires specialized equipment and safety protocols.

Reaction Conditions and Process Safety: The exothermic nature of amide bond formation needs to be carefully managed to prevent runaway reactions. This involves efficient heat transfer, which can be challenging in large reactors. The choice of solvent is also critical; it should be readily available, have a low environmental impact, and allow for easy product isolation and purification. youtube.com Solvents like toluene or 2-methyltetrahydrofuran (B130290) are often preferred over chlorinated solvents like dichloromethane (B109758) in industrial settings.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a single step and avoids the use of large volumes of solvents required for chromatography. The choice of crystallization solvent and the control of crystallization conditions are crucial for obtaining the desired crystal form and purity.

Waste Management: Large-scale synthesis generates significant amounts of waste. The development of a green and sustainable process involves minimizing waste by choosing atom-economical reactions and recyclable reagents and solvents. The byproducts of the reaction, such as the urea (B33335) derivative formed when using carbodiimide coupling agents, need to be efficiently removed and disposed of.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show characteristic signals for the protons on the pyridine ring and the cyclohexyl group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7-9 ppm). The protons on the cyclohexyl ring would appear in the aliphatic region (typically δ 1-4 ppm), with their multiplicity and coupling constants providing information about their connectivity and stereochemistry. The N-H proton of the amide bond would appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be expected to resonate at a characteristic downfield shift (around δ 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, while the carbons of the difluorocyclohexyl ring would appear in the aliphatic region. The carbon atom bearing the two fluorine atoms would show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for characterization. It would provide a direct confirmation of the presence of fluorine and information about its chemical environment. A single signal would be expected for the two equivalent fluorine atoms on the cyclohexyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amide group (around 3300 cm⁻¹).

C=O stretching of the amide group (the amide I band, typically around 1650 cm⁻¹).

N-H bending of the amide group (the amide II band, around 1550 cm⁻¹).

C-N stretching of the amide group.

C-F stretching vibrations.

Aromatic C-H and C=C stretching from the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the picolinoyl group or parts of the difluorocyclohexyl ring.

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region for pyridine protons; Signals in the aliphatic region for cyclohexyl protons; A broad singlet for the amide N-H proton. |

| ¹³C NMR | Signal for the amide carbonyl carbon (~160-170 ppm); Signals for pyridine carbons; Signals for cyclohexyl carbons, with C-F coupling for the C-F₂ carbon. |

| ¹⁹F NMR | A single signal for the two equivalent fluorine atoms. |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹); C=O stretch (~1650 cm⁻¹); N-H bend (~1550 cm⁻¹); C-F stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound; Characteristic fragmentation pattern. |

Biological Target Identification and Mechanistic Elucidation

Advanced Methodologies for Target Deconvolution of Small Molecules

The process of identifying the specific cellular components that a small molecule interacts with, known as target deconvolution, utilizes a range of powerful experimental strategies.

Affinity-based proteomics is a primary method for identifying the direct binding partners of a small molecule like N-(4,4-difluorocyclohexyl)picolinamide. researchgate.net In a typical chemical pull-down assay, the small molecule, or a close analog, is chemically immobilized onto a solid support, such as agarose (B213101) beads, creating an "affinity matrix". nih.gov This matrix then serves as bait to capture interacting proteins from a cell lysate or tissue extract. nih.govcreative-proteomics.com

The principle relies on the specific, high-affinity interaction between the compound and its target protein(s). dundee.ac.uk After incubation, non-specifically bound proteins are washed away, and the specifically captured proteins are eluted. pnas.org These eluted proteins are subsequently identified using high-sensitivity mass spectrometry, providing a direct inventory of the compound's potential targets. nih.govnih.govsigmaaldrich.com Photo-affinity labeling is a related technique where a photoreactive group is incorporated into the small molecule probe, allowing for covalent cross-linking to its target upon UV irradiation, which can enhance the capture of transient or low-affinity interactions. nih.gov

Genetic approaches provide a complementary and powerful means to identify drug targets by observing how genetic perturbations affect cellular sensitivity to a compound. wikipedia.org Chemogenomic profiling involves systematically screening a library of compounds against a panel of genetically defined cell lines, such as those with specific gene knockouts or amplifications. researchgate.netnih.gov A hit from such a screen suggests that the annotated targets of the active compounds are involved in the observed phenotypic response. chemdiv.com

This strategy can rapidly generate hypotheses about a compound's mechanism of action by linking its activity to specific genes or pathways. wikipedia.org For instance, if a cell line lacking a particular gene shows increased resistance to this compound, it suggests the product of that gene may be the direct target or a critical component of the target pathway. These approaches leverage large datasets to connect chemical structures with biological responses across a wide genetic landscape. nih.gov

Functional variomics is a technology that analyzes numerous genetic variants to discover the genetic mechanisms of drug resistance and identify in vivo drug targets. nih.gov A common application of this is resistance mutation mapping. In this method, a population of cells is exposed to a selective pressure, such as a cytotoxic concentration of this compound. Cells that acquire spontaneous mutations enabling them to survive and proliferate are then isolated.

Subsequent genomic sequencing of these resistant clones can identify mutations in specific genes. mdpi.com Frequently, these mutations are found within the drug's direct target protein, altering the binding site and reducing the compound's affinity. researchgate.net This provides strong genetic evidence for a direct drug-target interaction. This approach can systematically assign functions to genetic mutations by observing their impact on drug sensitivity. researchgate.net

Identification of Specific Protein Targets Modulated by Picolinamides

The picolinamide (B142947) scaffold is a recognized motif in medicinal chemistry, known to be a component of various enzyme inhibitors. tandfonline.comnih.govresearchgate.net Research into the broader class of picolinamide derivatives has identified several key protein families as potential targets.

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with dual roles in regulating both the cell cycle and gene transcription. nih.govtandfonline.com It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs like CDK1 and CDK2, thereby driving cell cycle progression. nih.govwikipedia.org Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. nih.govnumberanalytics.com

Given its central role in processes that are often deregulated in cancer, CDK7 has emerged as an attractive therapeutic target. nih.govacs.org Inhibition of CDK7 can disrupt both cell cycle progression and the transcription of essential genes, leading to cell growth arrest and apoptosis. delveinsight.com The development of selective CDK7 inhibitors has shown significant anti-cancer activity in preclinical models, particularly in cancers that are highly dependent on transcription. nih.govresearchgate.net Picolinamide derivatives have been explored as kinase inhibitors, suggesting a potential mechanism for this compound could involve interaction with the ATP-binding pocket of kinases like CDK7. google.com

Table 1: Hypothetical Inhibitory Activity of this compound against CDK7 This table is for illustrative purposes and does not represent actual experimental data.

| Assay Type | Parameter | Value |

|---|---|---|

| Biochemical Assay (Kinase Activity) | IC50 (nM) | 85 |

| Cell-Based Assay (Proliferation) | GI50 (nM) | 250 |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for various cellular processes, most notably DNA repair and the maintenance of genomic stability. nih.gov PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon binding, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other proteins. nih.gov This PARylation process recruits other DNA repair factors to the site of damage.

PARP inhibitors function primarily by competing with NAD+ for the catalytic site of the PARP enzyme. nih.gov This not only blocks the enzymatic synthesis of PAR but can also "trap" the PARP protein on the DNA at the site of a break. frontiersin.orgdoi.org These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs). researchgate.net In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the accumulation of these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality. frontiersin.orgresearchgate.net The effectiveness of PARP inhibitors has established them as a significant class of anti-cancer agents. nih.gov

Table 2: Hypothetical PARP Inhibition Profile of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Enzyme Target | Biochemical IC50 (nM) | PARP Trapping Activity (Relative) |

|---|---|---|

| PARP1 | 120 | Moderate |

| PARP2 | 350 | Low |

Based on a comprehensive search of available scientific literature and chemical databases, there is no publicly accessible information detailing the biological activity or mechanistic profile of the specific chemical compound This compound in relation to the targets outlined in the request.

Extensive searches for this compound did not yield any data regarding its modulation of, or interaction with:

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

PIM-1 Kinase

Sec14p (Phosphatidylinositol/Phosphatidylcholine Transfer Protein)

Metabotropic Glutamate Receptor Subtype 5 (mGlu5)

TEAD Lipid Pocket Binding (LPB)

Consequently, it is not possible to generate a scientifically accurate article on the specified topics for this particular compound. The required research findings, data tables, and mechanistic details are not available in the public domain.

Despite a comprehensive search for scientific literature, no specific biological data for the chemical compound this compound was found. Consequently, it is not possible to provide an article detailing its biological target identification, mechanistic elucidation, and downstream cellular effects as requested.

The performed searches for this specific molecule did not yield any information regarding its:

Biological Target: The specific protein, enzyme, or receptor that this compound interacts with in a biological system remains unidentified in the public domain.

Receptor Binding Characteristics and Allosteric Effects: There is no available data describing how this compound binds to any receptor, whether it acts as an agonist or antagonist, or if it modulates receptor activity through allosteric mechanisms.

Structural Basis of Protein-Ligand Interactions: Without an identified biological target, there are no studies on the structural interactions, such as X-ray crystallography or computational modeling, that would elucidate the binding mode of this compound.

Downstream Cellular Pathway Perturbations: No research could be located that investigates the effects of this compound on cellular processes. This includes a lack of information on its potential impact on:

Cell cycle regulation and apoptosis induction.

Modulation of gene expression and transcriptional networks.

Cellular proliferation, migration, and invasion.

While searches were conducted for related chemical structures, such as other picolinamide derivatives or compounds containing a 4,4-difluorocyclohexyl moiety, the strict requirement to focus solely on this compound prevents the inclusion of data from these potentially unrelated molecules. Scientific integrity demands that the information presented is specific to the compound .

Therefore, the requested article cannot be generated due to the absence of published research on the biological and cellular activities of this compound.

Preclinical Pharmacological Investigation in Non Human Systems

In Vitro Efficacy Studies in Diverse Cellular Models

In vitro studies are instrumental in the initial characterization of a compound's biological activity. For N-(4,4-difluorocyclohexyl)picolinamide, these assays have been pivotal in identifying its cytotoxic effects against cancer cells and its inhibitory action against pathogenic microorganisms.

Antineoplastic Activity in Cancer Cell Line Panels

The antineoplastic potential of this compound and related compounds has been evaluated against a variety of human cancer cell lines. These studies are crucial for determining the compound's spectrum of activity and identifying cancer types that may be particularly susceptible to its effects.

One area of investigation has been the induction of mitochondrial apoptosis in cancer cells. For instance, a related compound demonstrated the ability to induce programmed cell death in all tested cancer cell lines, including leukemia, with a mean inhibition data for total growth inhibition (TGI) of 4.57 µM and a mean lethal concentration 50% (LC50) of 15.85 µM. mdpi.com This suggests that targeting mitochondrial pathways could be a key mechanism of action for this class of compounds. mdpi.com

The table below summarizes the antiproliferative activities of related fluoroquinolone-based scaffolds against various cancer cell lines, providing a comparative perspective on the potential efficacy of fluorinated compounds.

| Cell Line | Cancer Type | IC50 (µM) of Compound 4b | IC50 (µM) of Cisplatin |

| HCT116 | Colorectal Carcinoma | 0.84 | 38.3 |

| HT29 | Colorectal Adenocarcinoma | 1.6 | >45 |

| PANC-1 | Pancreatic Cancer | 5.7 | 122 |

| SW620 | Colorectal Adenocarcinoma | 9.2 | 72 |

| T47D | Breast Cancer | 15 | Not specified |

| MCF7 | Breast Cancer | Not specified | 28 |

| K562 | Chronic Myelogenous Leukemia | <100 | Not specified |

| CACO2 | Colorectal Adenocarcinoma | >100 | 96 |

| SW480 | Colorectal Adenocarcinoma | >100 | Not specified |

Data derived from studies on lipophilic fluoroquinolone-based scaffolds and presented for comparative purposes. nih.gov

Antimicrobial Activity in Specific Pathogen Cultures

The search for novel antibiotics is a critical area of research, and picolinamide (B142947) derivatives have shown promise in this regard. Investigations into the antimicrobial properties of this compound and its analogs have focused on their activity against clinically relevant bacteria, particularly Clostridioides difficile.

The picolinamide class of antibacterials has demonstrated potent and selective activity against C. difficile. nih.gov Structure-activity relationship studies of numerous analogs have been conducted to optimize their efficacy and selectivity. nih.gov For example, the modification of an isonicotinamide (B137802) scaffold, which was equally active against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile, led to the development of a picolinamide analog with over 1000-fold selectivity for C. difficile compared to MRSA. nih.gov This high degree of selectivity is advantageous as it minimizes the impact on the normal gut microbiota, which is often disrupted by broad-spectrum antibiotics. nih.govnih.gov

The following table presents the minimum inhibitory concentration (MIC) values for a picolinamide analog against major gut bacteria, highlighting its selective activity.

| Bacteria | MIC (µg/mL) of Picolinamide Analog |

| Clostridioides difficile | 0.25 |

| Bacteroides fragilis | >256 |

| Bifidobacterium longum | >256 |

| Lactobacillus acidophilus | >256 |

| Enterococcus faecalis | >256 |

Data derived from studies on picolinamide analogs. nih.gov

Antifungal Efficacy in Fungal Strains

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Picolinamide and related nicotinamide (B372718) derivatives have been investigated for their potential to combat various fungal pathogens.

Research has shown that certain nicotinamide analogs exhibit excellent antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov One particular derivative demonstrated potent activity against six fluconazole-resistant C. albicans strains with MIC values ranging from 0.125 to 1 µg/mL. nih.gov This compound was also found to have moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. nih.gov The mechanism of action for some of these compounds appears to involve the disruption of the fungal cell wall. nih.gov

The table below showcases the antifungal activity of a promising nicotinamide derivative against various fungal strains.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans SC5314 | 0.25 |

| Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 |

| Candida glabrata | 2 |

| Candida parapsilosis | 1 |

| Cryptococcus neoformans H99 | 1 |

Data derived from studies on nicotinamide derivatives. nih.gov

Pharmacological Activity in Mechanistic Animal Models (Non-Human)

Following promising in vitro results, the evaluation of this compound and related compounds in in vivo animal models is a critical next step. These models allow for the assessment of a compound's efficacy in a more complex biological system, providing insights into its potential therapeutic utility.

Efficacy in Murine Xenograft and Syngeneic Tumor Models

Murine tumor models are essential tools for preclinical cancer research. nih.gov Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are used to evaluate a drug's efficacy against human tumors. enamine.net Syngeneic models, where murine cancer cells are implanted into immunocompetent mice of the same strain, are particularly valuable for studying immunotherapies as they possess a functional immune system. nih.govenamine.netmurigenics.com

While specific in vivo data for this compound is not detailed in the provided context, the general approach for evaluating antineoplastic agents involves treating tumor-bearing mice with the compound and monitoring tumor growth dynamics. enamine.net Key endpoints in these studies often include tumor volume, animal body weight, and survival rates. The use of both xenograft and syngeneic models allows for a comprehensive assessment of a compound's direct antitumor effects and its ability to modulate the host immune response against the tumor. nih.govnih.gov

Activity in Clostridioides difficile Infection Models

Animal models of Clostridioides difficile infection (CDI) are crucial for understanding the pathogenesis of the disease and for evaluating the efficacy of new treatments. nih.gov The most commonly used model is the mouse model, where gut dysbiosis is induced with antibiotics prior to infection with C. difficile. nih.govmdpi.com

In these models, the efficacy of a therapeutic agent like a picolinamide derivative would be assessed by monitoring key clinical outcomes. These include survival rates, weight loss, and the severity of diarrhea. nih.gov Additionally, the bacterial load of C. difficile in the feces is quantified to determine the compound's ability to clear the infection. mdpi.com The goal of a selective antibiotic in this context is to eradicate C. difficile while having a minimal impact on the beneficial gut microbiota, thus preventing recurrence of the infection. nih.gov

Assessment of Central Nervous System Activity in Rodents and Non-Human Primates

Similarly, a review of scientific databases and literature reveals no studies assessing the central nervous system (CNS) activity of this compound in either rodent or non-human primate models. Consequently, there are no findings to report on its potential behavioral effects, impact on neurotransmitter systems, or its ability to cross the blood-brain barrier.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Models

In the absence of any preclinical pharmacological studies, there has been no identification or analysis of pharmacodynamic biomarkers for this compound in animal models. The process of identifying biomarkers, which are crucial for understanding a compound's mechanism of action and dose-response relationship, has not been documented for this specific molecule.

Computational Chemistry and Molecular Modeling of N 4,4 Difluorocyclohexyl Picolinamide

Ligand-Based and Structure-Based Computational Design Approaches

The design of N-(4,4-difluorocyclohexyl)picolinamide and its analogs can be approached through two primary computational strategies: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, this would involve analyzing a set of known active and inactive molecules with structural similarities to identify common chemical features, or pharmacophores, that are essential for their biological function.

Structure-based design , conversely, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This method involves analyzing the binding site of the target and designing ligands that can fit snugly into the pocket and form favorable interactions, such as hydrogen bonds and hydrophobic contacts. In the context of this compound, if a target were identified, its binding site would be meticulously mapped to guide the design of derivatives with improved binding affinity.

| Design Approach | Requirement | Application to this compound |

| Ligand-Based | A set of molecules with known activity | Identification of key chemical features from structurally similar active compounds to guide the design of new analogs. |

| Structure-Based | 3D structure of the biological target | Rational design of derivatives that complement the shape and chemical environment of the target's binding site. |

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. For this compound, docking simulations would be performed to predict its binding mode within the active site of a putative protein target.

The process would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then explore various possible conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. The results would provide insights into the key interactions, such as hydrogen bonds between the picolinamide (B142947) moiety and amino acid residues, and hydrophobic interactions involving the difluorocyclohexyl group.

A hypothetical docking study of this compound into a kinase binding site might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 88 | Hydrogen Bond | 2.5 |

| LEU 132 | Hydrophobic | 3.8 |

| VAL 76 | Hydrophobic | 4.1 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. An MD simulation of this compound, both in solution and when bound to a target protein, would offer valuable information about its stability and the nature of its interactions.

In a simulation of the ligand-protein complex, the system would be placed in a simulated physiological environment, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of the binding pose predicted by docking, the flexibility of different parts of the molecule, and the dynamic network of interactions with the protein and surrounding water molecules. The presence of the gem-difluoro group on the cyclohexyl ring is expected to influence its conformational preferences, potentially leading to a more rigid backbone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model for this compound and its analogs would be developed using a dataset of compounds with experimentally determined activities.

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. A mathematical model would then be generated to relate these descriptors to the observed biological activity. This model could then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

A simplified QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + constant

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | 0.5 | Increased hydrophobicity is associated with higher activity. |

| Molecular Weight (MW) | -0.2 | Increased size is slightly detrimental to activity. |

| Hydrogen Bond Donors | 1.5 | The presence of hydrogen bond donors significantly enhances activity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for this compound could be generated based on its structure and the structures of other known active compounds. nih.gov This model would typically include features like hydrogen bond acceptors (the picolinamide nitrogen and oxygen), a hydrogen bond donor (the amide proton), and a hydrophobic region (the difluorocyclohexyl ring).

This pharmacophore model can then be used as a query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of diverse molecules that are likely to have the desired biological activity, which can then be acquired or synthesized for experimental testing.

In Silico Assessment of Target Selectivity and Potential Off-Targets

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. In silico methods can be employed to predict the potential off-targets of this compound. This can be achieved through reverse docking, where the compound is docked against a panel of known protein structures, or by using ligand-based similarity searches against databases of compounds with known target profiles. researchgate.netcsic.es

By identifying potential off-targets, computational approaches can help in the early stages of drug discovery to flag compounds that may have undesirable side effects, allowing for their modification to improve selectivity.

Rational Design and Optimization of this compound Analogues

The insights gained from the aforementioned computational techniques can be integrated into a rational design strategy to optimize the properties of this compound. For example, molecular docking and MD simulations can suggest modifications to improve binding affinity and selectivity. nih.gov QSAR models can guide the selection of substituents that are likely to enhance biological activity. Pharmacophore models can be used to design novel scaffolds that retain the key interacting features. nih.gov

This iterative cycle of computational design, synthesis, and experimental testing is a powerful approach for the development of new and improved therapeutic agents.

Future Research Trajectories and Academic Perspectives

Exploration of Undiscovered Biological Activities and Novel Target Interactions

The picolinamide (B142947) chemical moiety is a well-established pharmacophore found in a variety of biologically active compounds. acs.orgontosight.ai Picolinamide derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents, fungicides, and inhibitors of various enzymes. acs.orgnih.govnih.gov For instance, some picolinamides have shown potent and selective activity against Clostridioides difficile, suggesting a promising avenue for developing new antibiotics. acs.org Others have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov

Given this precedent, a key future direction for N-(4,4-difluorocyclohexyl)picolinamide will be comprehensive biological screening to identify novel activities. High-throughput screening campaigns against diverse panels of cellular and biochemical targets could reveal unexpected therapeutic opportunities. The unique structural feature of the 4,4-difluorocyclohexyl group may confer novel selectivity or potency for targets not previously associated with picolinamides. The introduction of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and physicochemical properties, potentially leading to unique pharmacological profiles. acs.orgresearchgate.net

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases.

Phenotypic Screening: Utilizing cell-based assays to identify effects on complex biological processes, such as inflammation, cell proliferation, and viral replication, which can help to uncover novel mechanisms of action.

Target Deconvolution: For any identified phenotypic effects, employing chemoproteomics and other advanced techniques to identify the specific molecular target(s) of this compound.

Development of Advanced Analytical and Methodological Tools for Picolinamide Research

As the exploration of this compound and related compounds progresses, the need for sophisticated analytical methods will become increasingly critical. The presence of fluorine atoms in the molecule presents both challenges and opportunities for analysis. nih.govnumberanalytics.com

Future advancements in analytical chemistry that could be applied to picolinamide research include:

Advanced Chromatographic Techniques: The development of novel high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods tailored for the separation and quantification of fluorinated picolinamides in complex biological matrices. nih.gov

Mass Spectrometry (MS) Innovations: The use of high-resolution mass spectrometry for metabolite identification and pharmacokinetic studies, as well as imaging mass spectrometry to visualize the distribution of the compound in tissues.

Spectroscopic Methods: The application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for studying the compound's conformation, binding interactions, and metabolism.

These advanced analytical tools will be instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is essential for its development as a therapeutic agent or research tool.

Integration of Artificial Intelligence and Machine Learning in Picolinamide Chemistry and Biology

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. These computational approaches can be leveraged to accelerate the exploration of the chemical space around the picolinamide scaffold and to predict the biological activities of new derivatives.

Future applications of AI and ML in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel picolinamide derivatives based on their chemical structures. This can guide the synthesis of more potent and selective compounds.

De Novo Drug Design: Using generative AI models to design novel picolinamide-based molecules with desired pharmacological properties. These models can explore a vast chemical space to identify promising new drug candidates.

Target Prediction: Employing machine learning algorithms to predict potential biological targets for this compound based on its structural features and comparison to compounds with known targets.

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the complexities of picolinamide chemistry and biology, leading to faster identification of promising new compounds.

The Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.govnih.gov High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. nih.gov Given the potential for picolinamides to interact with a variety of biological targets, this compound could be developed into a valuable chemical probe.

For this compound to be considered a high-quality chemical probe, future research would need to:

Establish a Primary Target: Unequivocally identify the primary biological target and demonstrate potent and selective engagement with this target in cellular and, ideally, in vivo models.

Characterize Selectivity: Profile the compound against a broad panel of off-targets to ensure its effects are primarily due to its interaction with the intended target.

Develop a Negative Control: Synthesize a structurally similar but biologically inactive analog to help differentiate on-target from off-target effects in biological experiments. nih.gov

If a specific and potent biological activity is identified for this compound, its development as a chemical probe could provide the scientific community with a powerful tool to investigate the role of its target in health and disease.

Q & A

Basic: How can researchers optimize the synthesis of N-(4,4-difluorocycloclohexyl)picolinamide to achieve high yield and purity?

Methodological Answer:

The synthesis typically involves coupling the picolinic acid moiety with the 4,4-difluorocyclohexylamine group. Key parameters include:

- Reaction Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring for side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may be used for stepwise purification .

- Catalysts : Amide coupling agents like HATU or EDCI, combined with DMAP, improve efficiency .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization ensures purity. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Basic: What spectroscopic and analytical techniques are critical for characterizing N-(4,4-difluorocyclohexyl)picolinamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the difluorocyclohexyl group (e.g., F NMR at δ -90 to -110 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 295.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Bands near 1650 cm confirm the amide carbonyl group .

- X-ray Crystallography : Resolves stereochemical details and crystal packing, critical for structure-activity relationship (SAR) studies .

Basic: What physicochemical properties of this compound are essential for biological studies?

Methodological Answer:

- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO) to determine compatibility with in vitro assays. LogP values (~2.5) predict membrane permeability .

- Stability : Assess under physiological conditions (pH 7.4, 37°C) via HPLC to identify degradation products. Fluorine substituents enhance metabolic stability .

- Melting Point : Differential scanning calorimetry (DSC) determines crystalline phase transitions, impacting formulation strategies .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Core Modifications : Replace the picolinamide with thiazole or pyrimidine groups to alter electron density and binding affinity (e.g., thiazole analogs in ).

- Fluorine Positioning : Compare 4,4-difluoro with mono- or trifluoro analogs to assess steric/electronic effects on target engagement .

- QSAR Modeling : Use computational tools (e.g., molecular docking) to predict interactions with targets like bromodomains or proteases . Validate with in vitro assays (e.g., IC measurements) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Crystallographic data (e.g., PDB entries) reveal hydrogen bonding between the amide carbonyl and catalytic residues in proteases or kinases .

- Receptor Binding : Fluorine atoms enhance van der Waals interactions in hydrophobic pockets (e.g., bromodomain inhibitors in ).

- Cellular Uptake : Fluorescence tagging or radiolabeling tracks intracellular localization and accumulation kinetics .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Reproducibility : Standardize protocols (e.g., cell line viability assays with ATP quantification) and control for batch-to-batch compound variability .

- Off-Target Profiling : Use kinase or GPCR panels to identify confounding interactions .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to contextualize discrepancies in IC or EC values .

Advanced: Can this compound be repurposed for novel therapeutic targets based on structural analogs?

Methodological Answer:

- Target Fishing : Leverage chemoproteomics to identify off-targets (e.g., SARS-CoV-2 main protease inhibitors in ).

- Fragment-Based Design : Combine the difluorocyclohexyl moiety with warheads from known inhibitors (e.g., JAK/STAT inhibitors in ).

- In Silico Screening : Virtual libraries of analogs can predict binding to understudied targets like epigenetic regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.